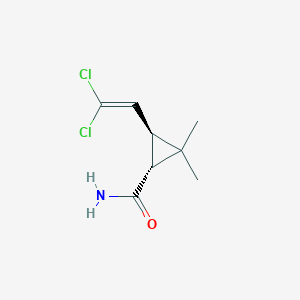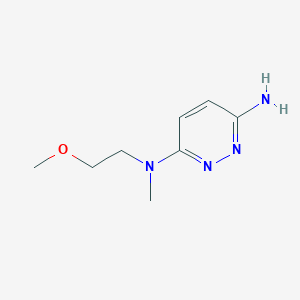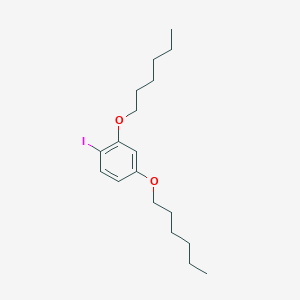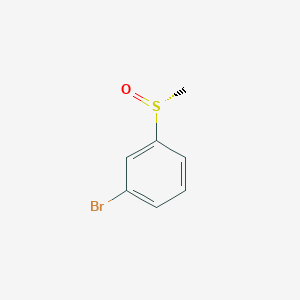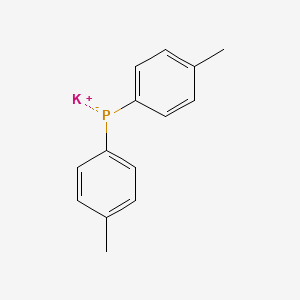
Potassium di-p-tolylphosphanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium di-p-tolylphosphanide is an organophosphorus compound that features a phosphorus atom bonded to two p-tolyl groups and a potassium ion. This compound is part of the broader class of tertiary phosphines, which are known for their significant roles in various chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Potassium di-p-tolylphosphanide can be synthesized through the reaction of p-tolylphosphine with potassium metal. The reaction typically involves the cleavage of P–C bonds by potassium, resulting in the formation of the phosphide precursor . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reactors and more controlled environments to ensure the purity and yield of the compound.
化学反応の分析
Types of Reactions
Potassium di-p-tolylphosphanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form the corresponding phosphine.
Substitution: this compound can participate in nucleophilic substitution reactions, where the potassium ion is replaced by other electrophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, acids, and oxidizing agents. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and various organophosphorus compounds.
科学的研究の応用
Potassium di-p-tolylphosphanide has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: this compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of potassium di-p-tolylphosphanide involves its ability to act as a nucleophile, participating in various substitution and addition reactions. The compound’s molecular targets include electrophilic centers in organic molecules, where it can form stable bonds and facilitate the formation of new compounds .
類似化合物との比較
Similar Compounds
- Potassium diphenylphosphide
- Sodium di-p-tolylphosphanide
- Lithium di-p-tolylphosphanide
Uniqueness
Potassium di-p-tolylphosphanide is unique due to its specific structure, which imparts distinct reactivity and stability compared to other similar compounds. Its potassium ion provides unique solubility and reactivity characteristics that are different from its sodium and lithium counterparts .
特性
分子式 |
C14H14KP |
|---|---|
分子量 |
252.33 g/mol |
IUPAC名 |
potassium;bis(4-methylphenyl)phosphanide |
InChI |
InChI=1S/C14H14P.K/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14;/h3-10H,1-2H3;/q-1;+1 |
InChIキー |
OOZDQZRYPDLYTO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)[P-]C2=CC=C(C=C2)C.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


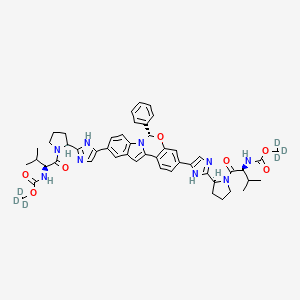
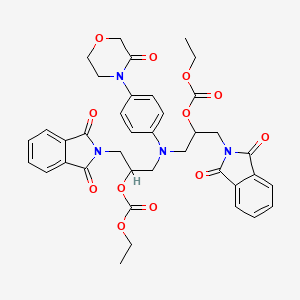
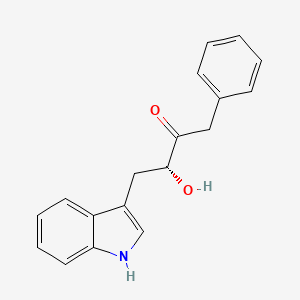
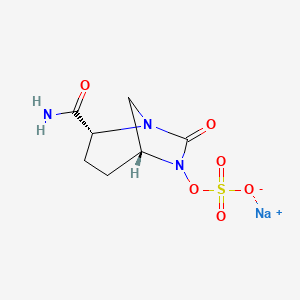
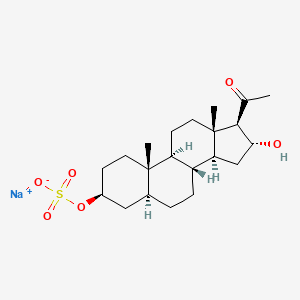
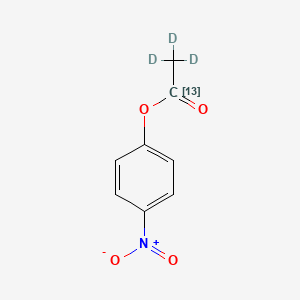
![Ethyl 1'-benzyl-6-bromo-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-4'-carboxylate](/img/structure/B13432674.png)
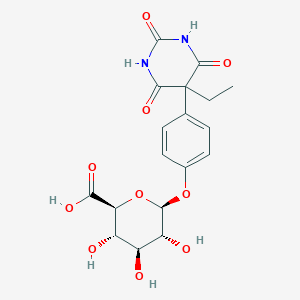
![2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-4-yl)ethanamine hydrochloride](/img/structure/B13432692.png)
